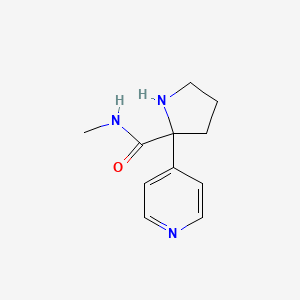

N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2-pyridin-4-ylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-12-10(15)11(5-2-6-14-11)9-3-7-13-8-4-9/h3-4,7-8,14H,2,5-6H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXGVFHDPJISCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CCCN1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves the direct acylation of a suitably substituted pyrrolidine with a pyridinyl carboxylic acid or its derivatives, typically using coupling agents such as EDCI or DCC.

Reaction Scheme:

$$

\text{Pyrrolidine derivative} + \text{Pyridin-4-yl carboxylic acid} \xrightarrow{\text{Coupling agent}} \text{N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide}

$$

Reaction Conditions:

- Solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

- Coupling agents: EDCI, DCC, or HATU

- Base: DIPEA or triethylamine

- Temperature: Room temperature to 50°C

- Time: 12-24 hours

Notes:

- Activation of the carboxylic acid enhances amide bond formation.

- Use of microwave irradiation can accelerate the process.

Reductive Amination of Pyrrolidine with Pyridinyl Aldehydes

Method Overview:

This method involves the condensation of a methylated pyrrolidine with a pyridinyl aldehyde, followed by reduction to form the secondary amine.

Reaction Scheme:

$$

\text{Pyrrolidine} + \text{Pyridin-4-yl aldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-methyl-2-(pyridin-4-yl)pyrrolidine}

$$

Reaction Conditions:

- Solvent: Methanol or ethanol

- Catalyst: Acidic catalyst (e.g., acetic acid)

- Reducing agent: Sodium cyanoborohydride (NaBH$$_3$$CN)

- Temperature: 25-50°C

- Time: 8-16 hours

Notes:

- The methylation step can be performed prior to or after the reductive amination.

- Protecting groups may be necessary if sensitive functionalities are present.

Cyclization and Functionalization of Pyrrolidine Precursors

Method Overview:

A multi-step process involving cyclization of suitable precursors such as gamma-butyrolactone derivatives with methylamine, followed by selective functionalization to introduce the pyridinyl group.

Reaction Scheme:

$$

\text{Gamma-butyrolactone} + \text{Methylamine} \rightarrow \text{Pyrrolidine core} \rightarrow \text{Pyridine substitution}

$$

Reaction Conditions:

- Solvent: Ethanol or water

- Catalyst: Acidic or basic conditions depending on step

- Temperature: 70-110°C

- Time: 12-24 hours

Notes:

- The key step involves ester-to-amide conversion, often facilitated by heating with methylamine.

- Subsequent substitution with pyridinyl groups can be achieved via nucleophilic aromatic substitution or cross-coupling reactions.

Chemodivergent Synthesis from A-Bromoketones and 2-Aminopyridines

Method Overview:

Based on recent research, a chemodivergent approach allows selective synthesis of the target amide or imidazo[1,2-a]pyridine derivatives by controlling reaction conditions.

Reaction Scheme:

$$

\text{A-bromoketone} + 2\text{-aminopyridine} \xrightarrow{\text{oxidative conditions}} \text{N-(pyridin-2-yl)amide}

$$

or

$$

\text{Same starting materials} \xrightarrow{\text{cyclization conditions}} \text{imidazo[1,2-a]pyridine}

$$

Reaction Conditions:

- Oxidative cleavage: I$$_2$$, TBHP, in toluene or water

- Cyclization: Elevated temperature (110°C), base-free conditions

- Solvent: Toluene, ethyl acetate, or water

- Time: 12-24 hours

Notes:

- The selectivity depends heavily on the oxidant and temperature.

- This method offers a versatile route to both amides and heterocycles from common precursors.

Research Findings and Optimization Insights

- Reaction conditions critically influence yield and selectivity. For example, oxidative cleavage reactions using iodine and TBHP in water have been shown to efficiently produce N-(pyridin-2-yl)amides from a-bromoketones under metal-free conditions, with yields reaching up to 70% under optimized conditions.

- Choice of solvent and temperature can dramatically affect the pathway—higher temperatures favor cyclization, while milder conditions favor amide formation.

- Use of green chemistry principles such as water as a solvent and metal-free oxidants enhances the sustainability of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes oxidation at the nitrogen atom or adjacent carbons:

-

N-Oxidation : Forms corresponding N-oxide derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

-

Ring Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the pyrrolidine ring to lactams or carboxylic acids.

Example :

Conditions: Room temperature, 12–24 hours.

Reduction Reactions

The carboxamide group and pyridine ring can be reduced:

-

Amide Reduction : Lithium aluminum hydride (LiAlH₄) converts the carboxamide to a primary amine.

-

Pyridine Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine.

Example :

Conditions: Anhydrous ether, reflux.

Substitution Reactions

The carboxamide group participates in nucleophilic substitutions:

-

Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH) conditions hydrolyze the amide to carboxylic acid.

-

Pyridine Functionalization : Halogenation or coupling reactions occur at the pyridine’s C-3 position .

Example :

Conditions: Reflux, 6–8 hours.

Key Reaction Data

Mechanistic Insights

-

Oxidation Pathways : The pyrrolidine nitrogen’s lone pair facilitates N-oxide formation via electrophilic attack by peroxides.

-

Amide Reactivity : Hydrolysis proceeds through a tetrahedral intermediate under acidic/basic conditions, with rate dependence on pH.

-

Steric Effects : The pyridin-4-yl group directs substitution to the C-3 position due to steric hindrance at C-2 and C-6 .

Research Findings

-

Copper-Catalyzed Coupling : The pyridine moiety enables Sonogashira cross-coupling with alkynes under Pd-free conditions (room temperature, 85% yield) .

-

Chemoselectivity : Competitive experiments show preferential oxidation of pyrrolidine over pyridine under mild conditions.

-

Stability : The compound resists thermal decomposition below 200°C, making it suitable for high-temperature reactions .

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- Building Block for Synthesis : The compound serves as a fundamental building block for synthesizing more complex molecules, facilitating the development of new pharmaceuticals and materials.

-

Biology :

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs) .

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit moderate cytotoxicity against ovarian cancer cell lines while sparing non-cancerous cells, indicating selective targeting.

-

Medicine :

- Therapeutic Effects : The compound is being explored for anti-inflammatory and analgesic properties, contributing to pain management strategies in clinical settings.

-

Industry :

- Polymer Production : Its unique chemical properties make it suitable for use in producing polymers and other materials, enhancing their performance characteristics.

Structure-Activity Relationship (SAR)

SAR studies have demonstrated that modifications to the pyrrolidine structure can significantly influence the potency and selectivity of the compound. For instance:

| Substituent | Effect on Potency |

|---|---|

| Morpholine replacement with hydroxypyrrolidine | +10x increase |

| Conformational restrictions | +3x increase |

These findings underscore the importance of molecular structure in determining biological efficacy.

Case Study 1: Anticancer Efficacy

In vitro tests conducted on N-methyl-2-(pyridin-4-yl)pyrrolidine derivatives revealed significant cytotoxic effects against ovarian cancer cells. The study indicated that these compounds could induce apoptosis selectively in cancer cells without affecting healthy cardiac cells, highlighting their potential as anticancer agents.

Case Study 2: Antimicrobial Testing

Research evaluating antimicrobial properties demonstrated that related piperidine derivatives exhibited significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.125 to 100 mg/mL, suggesting that N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide may possess similar antimicrobial properties warranting further investigation .

Mechanism of Action

The mechanism of action of N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Pyrrolidine-2-Carboxamide Analogs

Key Observations :

- Substituent Effects : The pyridin-4-yl group in the target compound facilitates π-π stacking interactions, critical for binding to aromatic residues in biological targets. In contrast, compounds like 37 (Table 1) incorporate additional substituents (e.g., chlorophenyl, methoxyphenyl) that increase steric bulk and modulate receptor selectivity .

- Polarity and Solubility : The methyl group on the pyrrolidine nitrogen in the target compound enhances lipophilicity compared to hydroxy-substituted analogs (e.g., the 4-hydroxy derivative in ), which may improve blood-brain barrier penetration .

- Synthetic Accessibility : Yields for analogs vary significantly (35–73%), with sterically hindered derivatives (e.g., compound 38 in ) showing lower yields due to challenging coupling reactions .

Piperidine vs. Pyrrolidine Carboxamides

Table 2: Piperidine-Based Carboxamide Analogs

Key Observations :

- However, pyrrolidine’s rigidity may favor entropic gains in target engagement .

- Bioavailability : The target compound’s pyrrolidine core and pyridin-4-yl group balance lipophilicity and polarity, whereas bulkier piperidine analogs (e.g., compound 18 ) face solubility challenges .

Research Findings and Pharmacological Relevance

- Neuropeptide FF Receptor Antagonism : Compounds like 37 (Table 1) demonstrate antagonistic activity, implying that the target compound’s pyridine and carboxamide groups may similarly interact with peptide receptors .

- Sigma Receptor Ligands : Structurally related compounds (e.g., BD 1008, BD 1047 in ) target sigma receptors, highlighting the carboxamide’s role in ligand-receptor interactions .

Biological Activity

N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide, a compound belonging to the class of pyrrolidine derivatives, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring and a pyrrolidine moiety, which contribute to its biological activity through interactions with various biological targets.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. For instance, it has been studied for its potential role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs) . The modulation of NAEs is significant for understanding their roles in various physiological processes, including pain perception and emotional behavior.

Anticancer Activity

This compound has shown promising results in anticancer studies. In vitro tests demonstrated moderate cytotoxicity against ovarian cancer cell lines while exhibiting limited toxicity towards non-cancerous cells . The compound's ability to selectively target cancer cells while sparing healthy cells is a critical aspect of its therapeutic potential.

Antimicrobial Activity

The compound's derivatives have been evaluated for antibacterial and antifungal activities. Some studies reported that related piperidine derivatives exhibited significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL . This suggests that this compound may have similar properties warranting further investigation.

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolidine structure can significantly influence the compound's potency and selectivity. For example, substituents on the pyridine ring have been shown to enhance the inhibitory activity against NAPE-PLD, with certain configurations yielding up to tenfold increases in potency .

| Substituent | Effect on Potency |

|---|---|

| Morpholine replacement with hydroxypyrrolidine | +10x increase |

| Conformational restrictions | +3x increase |

These findings highlight the importance of molecular structure in determining the biological efficacy of the compound.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of N-methyl-2-(pyridin-4-yl)pyrrolidine derivatives, compounds were tested against various cancer cell lines. The results indicated that certain derivatives had significant cytotoxic effects on ovarian cancer cells, leading to apoptosis without affecting healthy cardiac cells .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties of related piperidine compounds. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, with specific derivatives achieving MIC values that suggest strong potential as antimicrobial agents .

Q & A

Q. What synthetic strategies are recommended for preparing N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide and its analogs?

The synthesis typically involves modular steps such as:

- Acylation/alkylation : Introduce substituents to the pyrrolidine core via reactive intermediates (e.g., acid chlorides or activated esters). For example, 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides were synthesized by acylating the pyrrolidine nitrogen .

- Coordination chemistry : For applications in materials science, the pyridine moiety can coordinate with metal ions (e.g., Cr³⁺ in MOFs) to form chiral frameworks. Pre-functionalization of the pyridine ring may be required to enhance ligand-metal binding .

- Purification : Use HPLC (≥98% purity) or column chromatography, as described for structurally similar AT₁ receptor ligands .

Q. What analytical methods are critical for characterizing this compound?

- Structural confirmation : Employ -/-NMR to verify stereochemistry and substituent positions, particularly for the pyrrolidine and pyridine rings.

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection is standard, as noted in studies on pyrrolidine-2-carboxamide derivatives .

- Mass spectrometry : High-resolution MS (HRMS) or LC-MS can confirm molecular weight and fragmentation patterns .

Q. How should researchers handle safety and storage considerations?

- Safety protocols : Use fume hoods, gloves, and protective eyewear. First-aid measures for exposure (e.g., skin contact) include rinsing with water and seeking medical advice .

- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid long-term storage without stability testing, as decomposition may increase hazards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Systematic substitution : Modify the pyrrolidine ring (e.g., methyl groups), pyridine substituents, or amide linkages. For example, replacing the methyl group with bulkier acyl chains in AT₁ ligands significantly altered receptor affinity .

- Binding assays : Use radioligand displacement assays or surface plasmon resonance (SPR) to quantify affinity changes. Cross-validate with computational docking (e.g., AutoDock) to correlate structural changes with binding mode alterations .

Q. What role does this compound play in materials science, particularly in catalysis?

- Chiral MOF synthesis : The pyridine nitrogen can coordinate with Cr³⁺ to form MOFs, as demonstrated in [Cr₃O(L5)₁.₇₅(H₂O)₀.₂₅F(bdc)₃] frameworks. These MOFs catalyzed asymmetric aldol reactions with >90% yield and 80% enantiomeric excess (ee), highlighting the importance of stereochemical control .

- Methodology : Characterize MOFs via XRD, BET surface area analysis, and catalytic testing under inert conditions.

Q. How can computational methods elucidate interactions with biological targets?

- Molecular docking : Use software like Schrödinger Suite or GROMACS to model interactions with kinases or receptors. For example, the pyrrolidine carboxamide moiety in Pimicotinib forms hydrogen bonds with kinase active sites, which can guide analog design .

- MD simulations : Run 100-ns simulations to assess binding stability and free energy profiles (MM-PBSA/GBSA) .

Q. How should researchers address contradictions in reported biological data?

- Cross-validation : Compare in vitro assays (e.g., IC₅₀ values from enzyme inhibition) with in silico predictions. Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or protein isoform specificity.

- Meta-analysis : Review datasets from multiple studies (e.g., PubChem, ChEMBL) to identify trends. For example, variations in AT₁ receptor binding affinity were linked to acyl chain length in pyrrolidine derivatives .

Methodological Tables

Q. Table 1. Key Synthetic Steps for Pyrrolidine-2-Carboxamide Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.